Cas no 338967-74-1 (N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide)
338967-74-1 structure
Product Name:N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
Numero CAS:338967-74-1
MF:C23H20Cl4N2O5S
MW:578.292301177979
CID:5692815
PubChem ID:3799830
Update Time:2023-10-13
N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6L-567S
- N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylaminoacetamide
- N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide
- 2-((4-Chloro-N-(2,4-dichloro-5-(2-methoxyethoxy)phenyl)phenyl)sulfonamido)-N-(4-chlorophenyl)acetamide
- 338967-74-1
- AKOS005095705
- N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
- N-(4-CHLOROPHENYL)-2-(N-(4-CHLOROPHENYLSULFONYL)-2,4-DICHLORO-5-(2-METHOXYETHOXY)PHENYLAMINO)ACETAMIDE
- Acetamide, N-(4-chlorophenyl)-2-[[(4-chlorophenyl)sulfonyl][2,4-dichloro-5-(2-methoxyethoxy)phenyl]amino]-
- N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
-
- Inchi: 1S/C23H20Cl4N2O5S/c1-33-10-11-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-8-4-16(25)5-9-18)14-23(30)28-17-6-2-15(24)3-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30)
- Chiave InChI: SZMSOLMOXXHDNH-UHFFFAOYSA-N
- Sorrisi: ClC1=CC(=C(C=C1N(CC(NC1C=CC(=CC=1)Cl)=O)S(C1C=CC(=CC=1)Cl)(=O)=O)OCCOC)Cl
Proprietà calcolate
- Massa esatta: 577.981754g/mol
- Massa monoisotopica: 575.984704g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 770
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.9
- Superficie polare topologica: 93.3Ų
Proprietà sperimentali
- Densità: 1.499±0.06 g/cm3(Predicted)
- pka: 11.90±0.70(Predicted)
N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
338967-74-1 (N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso